molecular formula C18H22N2O B8076228 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine

1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine

Cat. No.: B8076228
M. Wt: 282.4 g/mol
InChI Key: XLZCACRDQYJZHS-UHFFFAOYSA-N
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Description

1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound features a piperazine ring attached to a biphenyl structure with a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine typically involves the reaction of piperazine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The biphenyl structure can be reduced under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-((3-Hydroxy-[1,1’-biphenyl]-4-yl)methyl)piperazine.

    Reduction: Formation of reduced biphenyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

  • 1-((3-Methoxyphenyl)methyl)piperazine
  • 1-((4-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine
  • 1-((3-Hydroxy-[1,1’-biphenyl]-4-yl)methyl)piperazine

Uniqueness: 1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine is unique due to the specific positioning of the methoxy group on the biphenyl structure, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(2-methoxy-4-phenylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-18-13-16(15-5-3-2-4-6-15)7-8-17(18)14-20-11-9-19-10-12-20/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCACRDQYJZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was charged with tert-butyl 4-[(2-methoxy-4-phenylphenyl)methyl]piperazine-1-carboxylate (850 mg, 2.22 mmol, 1.00 equiv), dichloromethane (15 mL), trifluoroacetic acid (1.50 mL). The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under reduced pressure to provide 600 mg (crude) of 1-[(2-methoxy-4-phenylphenyl)methyl]piperazine as yellow oil. LCMS (ESI, m/z): 283 [M+H]+.
Name
tert-butyl 4-[(2-methoxy-4-phenylphenyl)methyl]piperazine-1-carboxylate
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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